molecular formula C7H6F3N3 B13092123 6-(Trifluoromethyl)picolinimidamide

6-(Trifluoromethyl)picolinimidamide

Cat. No.: B13092123
M. Wt: 189.14 g/mol
InChI Key: USLTZGASVJNYLR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)picolinimidamide is a useful research compound. Its molecular formula is C7H6F3N3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed[][1].

Major Products:

Scientific Research Applications

6-(Trifluoromethyl)picolinimidamide has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Romanov reaction and acylation[][1].

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)picolinimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity. The pathways involved include electron transfer and spin transitions, particularly in coordination complexes .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboximidamide
  • 6-(Trifluoromethyl)pyridine-2-carboxamide
  • 6-(Trifluoromethyl)pyridine-2-carbonitrile
Comparison:

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

6-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h1-3H,(H3,11,12)

InChI Key

USLTZGASVJNYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=N)N

Origin of Product

United States

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